molecular formula C24H21N3O2 B303041 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

Cat. No. B303041
M. Wt: 383.4 g/mol
InChI Key: HXEGYXMOFXUWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide, also known as PBDT, is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. PBDT is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer progression and inflammation. 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has also been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is its high yield and purity, which makes it suitable for use in a variety of lab experiments. Its low toxicity also makes it a safer alternative to other compounds with similar biological activities. However, one limitation of 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide is its limited solubility in water, which can make it difficult to use in certain assays and experiments.

Future Directions

There are several potential future directions for research on 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide. One area of interest is the development of 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide-based therapeutics for cancer and inflammatory diseases. Another area of interest is the investigation of the structure-activity relationship of 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide and related compounds to optimize their biological activities. Additionally, the use of 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide as a tool to study the mechanisms of cancer progression and inflammation may also be explored.

Synthesis Methods

The synthesis of 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide involves the reaction of 2-phenylbutyric acid with 4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline in the presence of a coupling reagent. The resulting product is purified through column chromatography to obtain 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide in high yield and purity.

Scientific Research Applications

2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide has also been investigated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis and colitis.

properties

Product Name

2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

InChI

InChI=1S/C24H21N3O2/c1-2-21(17-9-5-3-6-10-17)22(28)25-20-15-13-19(14-16-20)24-27-26-23(29-24)18-11-7-4-8-12-18/h3-16,21H,2H2,1H3,(H,25,28)

InChI Key

HXEGYXMOFXUWLA-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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